MDCK Permeability: 5.1-Fold Improvement of Neutral Carboxamide Over Carboxylic Acid in KEAP1 Inhibitor Series
In a head-to-head comparison within a matched THIQ chemical series targeting the KEAP1/NRF2 protein–protein interaction, the primary carboxamide analog (compound 35) demonstrated a 5.1-fold higher apparent permeability (Papp A-B) than the corresponding carboxylic acid analog (compound 6) in MDCK cell monolayers [1]. The X-ray crystallographic analysis revealed that the carboxamide forms direct hydrogen bonds with Asn414, Ser363, and Arg415 in the KEAP1 P2 pocket, whereas the carboxylic acid relies on a conserved structural water molecule for its interactions, providing a structural rationale for the permeability difference [1].
| Evidence Dimension | Apparent permeability (Papp A-B) in MDCK cell monolayer assay |
|---|---|
| Target Compound Data | Compound 35 (primary carboxamide analog): Papp A-B = 46 nm/s |
| Comparator Or Baseline | Compound 6 (carboxylic acid analog): Papp A-B = 9 nm/s |
| Quantified Difference | 5.1-fold higher permeability (46 vs. 9 nm/s) |
| Conditions | MDCK cell monolayer permeability assay; compounds from the THIQ KEAP1/NRF2 inhibitor series (Ontoria et al., ACS Med Chem Lett, 2020) |
Why This Matters
For CNS-targeted programs requiring blood–brain barrier penetration, the carboxamide offers a quantifiable permeability advantage over the carboxylic acid that cannot be achieved by simple acid-to-amide conversion of other scaffolds.
- [1] Ontoria JM, Biancofiore I, Fezzardi P, et al. Combined Peptide and Small-Molecule Approach toward Nonacidic THIQ Inhibitors of the KEAP1/NRF2 Interaction. ACS Med Chem Lett. 2020;11(5):740–746. doi:10.1021/acsmedchemlett.9b00594 View Source
